2-[(2-methoxyphenyl)methyl]azepane hydrochloride
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Overview
Description
2-[(2-methoxyphenyl)methyl]azepane hydrochloride is a synthetic organic compound with the chemical formula C14H22ClNO. It is known for its unique structure, which includes an azepane ring substituted with a methoxyphenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyphenyl)methyl]azepane hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with azepane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the azepane nitrogen attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxyphenyl)methyl]azepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce amine derivatives .
Scientific Research Applications
2-[(2-methoxyphenyl)methyl]azepane hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-methoxyphenyl)methyl]azepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-methoxyphenyl)methyl]piperidine hydrochloride
- 2-[(2-methoxyphenyl)methyl]morpholine hydrochloride
- 2-[(2-methoxyphenyl)methyl]pyrrolidine hydrochloride
Uniqueness
2-[(2-methoxyphenyl)methyl]azepane hydrochloride is unique due to its azepane ring structure, which imparts distinct chemical and biological properties compared to similar compounds with different ring systems. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2639446-95-8 |
---|---|
Molecular Formula |
C14H22ClNO |
Molecular Weight |
255.8 |
Purity |
95 |
Origin of Product |
United States |
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